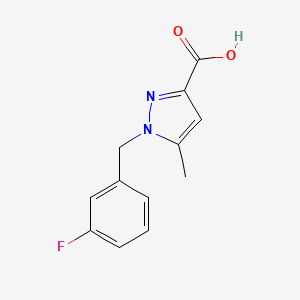

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a 3-fluorobenzyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₂H₁₁FN₂O₂, with a molecular weight of 234.23 g/mol (calculated from empirical data). The compound is cataloged under CAS No. 401596-74-5 and is available from specialized chemical suppliers for research applications.

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-8-5-11(12(16)17)14-15(8)7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZARVUSRHTWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 3-Fluorobenzyl chloride: This can be achieved by reacting 3-fluorotoluene with chlorine in the presence of a catalyst.

Synthesis of 3-Fluorobenzyl hydrazine: The 3-fluorobenzyl chloride is then reacted with hydrazine to form 3-fluorobenzyl hydrazine.

Cyclization to form pyrazole: The 3-fluorobenzyl hydrazine is then reacted with an appropriate diketone to form the pyrazole ring.

Introduction of the carboxylic acid group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring contributes to its overall stability and reactivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid, highlighting differences in substituents, physicochemical properties, and applications:

Substituent Effects on Physicochemical Properties

- Fluorine vs. Methoxy : The 3-fluorobenzyl group in the target compound increases electronegativity and metabolic stability compared to the 4-methoxyphenyl analog, which offers better aqueous solubility due to the polar methoxy group.

- Positional Isomerism : The 4-fluorobenzyl analog exhibits higher lipophilicity (logP ~2.1) than the 3-fluorobenzyl derivative (logP ~1.8), influencing membrane permeability.

- Electron-Withdrawing Groups : The difluoromethyl analog’s carboxylic acid group has a lower pKa (~2.8) than the target compound (~3.5), enhancing ionization in physiological environments.

Biological Activity

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, noted for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure with a fluorobenzyl group, a methyl group, and a carboxylic acid moiety. Its molecular formula is with a CAS number of 479028-74-5. The presence of the fluorine atom enhances its electronic properties, potentially influencing its biological interactions.

Biological Activities

Research indicates that 1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties for this compound. For instance, pyrazole derivatives have been reported to inhibit E. coli and S. aureus .

- Anti-inflammatory Effects : The pyrazole nucleus is known for anti-inflammatory properties. Studies have demonstrated that modifications of pyrazole compounds can lead to significant inhibition of inflammation in animal models .

- Anticancer Potential : Some pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation, indicating that this compound may also possess anticancer properties .

The mechanism by which 1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid exerts its biological effects likely involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Binding : The fluorobenzyl group may enhance binding affinity to various receptors, influencing signaling pathways related to inflammation and cell growth.

- Chemical Reactivity : The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which may be crucial for its biological activity.

Comparative Analysis

To understand the uniqueness of 1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Variation | Notable Activity |

|---|---|---|

| 1-(3-Chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Chlorine instead of Fluorine | Moderate anti-inflammatory effects |

| 1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Bromine instead of Fluorine | Enhanced antimicrobial activity |

| 1-(3-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Methyl instead of Fluorine | Lowered binding affinity |

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Anti-inflammatory Study : A study involving a series of pyrazoles demonstrated that compounds with similar structures exhibited over 80% inhibition in carrageenan-induced paw edema models, indicating strong anti-inflammatory properties .

- Antimicrobial Screening : Research on novel pyrazoles revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, supporting the potential use of this compound in treating infections .

Q & A

Q. What are the common synthetic routes for 1-(3-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid?

A multi-step approach is typically employed:

- Cyclocondensation : Reacting substituted hydrazines with β-keto esters or acrylates under reflux conditions in ethanol or DMF. For example, ethyl 2-cyano-3-ethoxyacrylate can react with hydrazine derivatives to form the pyrazole core .

- Functionalization : Introducing the 3-fluorobenzyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Hydrolysis : Converting the ester intermediate to the carboxylic acid using NaOH/HCl under reflux .

Q. Key Data :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclocondensation | Ethanol, 80°C, 6h | 60-75% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 100°C | 50-65% |

Q. How is the purity and structure of this compound validated?

- Chromatography : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorobenzyl protons at δ 5.3–5.5 ppm; carboxylic acid COOH at δ 12–13 ppm) .

- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for C₁₂H₁₁FN₂O₂: 250.08 g/mol) .

Q. What are its primary applications in medicinal chemistry?

- Pharmacophore : The pyrazole-carboxylic acid scaffold is a known inhibitor of kinases (e.g., mTOR) and inflammatory targets (COX-2) .

- Biological Screening : Assess anti-proliferative activity via CCK-8 assays (IC₅₀ values in prostate cancer cells: ~10–20 µM) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Dose-Response Curves : Ensure assays use consistent concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .

- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation (e.g., t₁/₂ < 30 min indicates poor bioavailability) .

- Target Selectivity : Use kinome-wide profiling to identify off-target effects (e.g., unintended inhibition of PI3K isoforms) .

Q. What computational methods optimize its binding affinity?

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 4DKL for mTOR) to model interactions. Focus on hydrogen bonding with the carboxylic acid group .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

Q. How are crystallization challenges addressed for structural analysis?

Q. Crystallographic Data :

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P1 | |

| Unit Cell | a=8.12 Å, b=10.17 Å, c=10.81 Å |

Q. What strategies improve synthetic yield in large-scale reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.